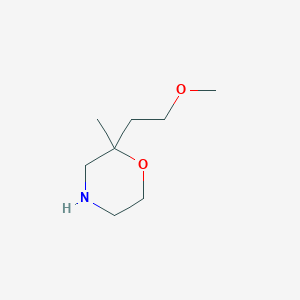

2-(2-Methoxyethyl)-2-methylmorpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-Methoxyethyl)-2-methylmorpholine is an organic compound with the molecular formula C8H17NO2 It is a morpholine derivative characterized by the presence of a methoxyethyl group and a methyl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethyl)-2-methylmorpholine typically involves the reaction of morpholine with 2-methoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

[ \text{Morpholine} + \text{2-Methoxyethanol} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalysts and purification techniques ensures the production of high-quality compound suitable for various applications.

Análisis De Reacciones Químicas

Synthetic Pathways for Morpholine Derivatives

Methylmorpholine derivatives are typically synthesized via alkylation or substitution reactions. For example:

-

N-methylmorpholine synthesis involves reacting morpholine with dimethyl carbonate under high pressure (50 × 10⁵ Pa) and heat, yielding N-methylmorpholine and morpholine-4-carboxylate methyl ester as a byproduct .

-

Methoxyethyl-substituted morpholines may form via nucleophilic substitution. A study on benzimidazolium salts substituted with N-methylmorpholine used acetonitrile and potassium carbonate to facilitate alkylation, achieving yields of 60–65% .

Key Reaction Steps (Hypothetical Pathway for 2-(2-Methoxyethyl)-2-methylmorpholine):

-

Alkylation of morpholine with a methoxyethyl halide (e.g., 2-chloroethyl methyl ether) under basic conditions.

-

Methylation at the 2-position using methylating agents like methyl iodide or dimethyl carbonate .

Reactivity of Methoxyethyl Groups

The 2-methoxyethyl substituent influences electronic and steric properties:

-

Ether stability : Methoxyethyl groups resist hydrolysis under mild acidic/basic conditions but may cleave under strong acid (e.g., HBr in acetic acid) .

-

Conformational effects : Molecular dynamics simulations show that 2′-O-(2-methoxyethyl) groups stabilize nucleic acid duplexes via enhanced hydrophobic interactions and reduced steric hindrance .

Potential Degradation Pathways

Based on studies of 2-methyloxetanyl radicals :

-

Ring-opening reactions : Morpholine analogs may undergo C–O bond scission under oxidative conditions, yielding ethylene or formaldehyde.

-

β-scission : Radical intermediates decompose into smaller fragments (e.g., ketene or acetyl derivatives).

Thermodynamic and Kinetic Data (Inferred)

Research Gaps and Recommendations

Aplicaciones Científicas De Investigación

2-(2-Methoxyethyl)-2-methylmorpholine has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-(2-Methoxyethyl)-2-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxyethanol: A related compound with similar structural features but different chemical properties and applications.

2-(2-Methoxyethoxy)ethanol: Another similar compound with an additional ethoxy group, leading to different reactivity and uses.

Uniqueness

2-(2-Methoxyethyl)-2-methylmorpholine is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial purposes.

Actividad Biológica

2-(2-Methoxyethyl)-2-methylmorpholine (CAS No. 1485656-13-0) is a morpholine derivative that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by the presence of a methoxyethyl group, which enhances its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

The structural formula of this compound can be represented as follows:

This compound exhibits several chemical properties that facilitate its biological activity:

- Oxidation and Reduction : The compound can undergo oxidation to form oxides or hydroxyl derivatives, and reduction reactions can yield various reduced forms, enhancing its reactivity in biological systems.

- Substitution Reactions : The methoxyethyl and methyl groups can be substituted, allowing for the formation of more complex derivatives that may exhibit enhanced biological activity.

Target Interaction

Research indicates that compounds with similar methoxyethyl modifications have been shown to interact effectively with RNA molecules through Watson-Crick base pairing. This interaction suggests that this compound may modulate protein translation or eliminate toxic RNA, affecting various biochemical pathways .

Antifungal and Antitubercular Properties

Preliminary studies have explored the antifungal and antitubercular activities of morpholine derivatives. For instance, some derivatives have demonstrated significant inhibitory effects against fungal strains and Mycobacterium tuberculosis, suggesting a potential role in treating infectious diseases .

Enzyme Inhibition

Recent investigations have highlighted the ability of morpholine derivatives, including this compound, to inhibit specific enzymes such as α-glucosidase. The IC50 values for these compounds indicate promising inhibitory profiles, which could be beneficial in managing conditions like diabetes .

Case Studies

-

In Vitro Studies on Enzyme Activity :

A study evaluating the α-glucosidase inhibitory activity of various morpholine derivatives reported that certain compounds exhibited IC50 values as low as 19 nM. These findings underscore the potential of this compound as a lead compound for developing new therapeutic agents targeting carbohydrate metabolism .Compound IC50 (nM) 1-benzyl-3-(substituted) 19 This compound TBD -

Pharmacokinetics and ADMET Profiling :

The pharmacokinetic profile of morpholine derivatives has been assessed in various studies. For instance, modifications like the methoxyethyl group have been shown to enhance cellular uptake and resistance to nuclease degradation, making these compounds suitable for therapeutic applications .

Applications in Medicine and Industry

The versatility of this compound extends to its applications in medicinal chemistry and industrial processes:

- Medicinal Chemistry : Due to its potential enzyme inhibitory properties, it is being explored as a precursor for drug development aimed at metabolic disorders.

- Industrial Applications : Used as a reagent in organic synthesis, it serves as a building block for producing more complex molecules in pharmaceutical manufacturing .

Propiedades

IUPAC Name |

2-(2-methoxyethyl)-2-methylmorpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(3-5-10-2)7-9-4-6-11-8/h9H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGJRJRZGRZECU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCO1)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.